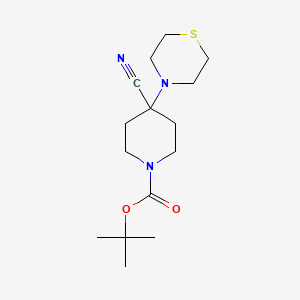
Tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate is a chemical compound used in scientific research. It has a molecular formula of C15H25N3O2S and a molecular weight of 311.44 . Its versatile properties make it valuable for studying various fields like medicinal chemistry, drug synthesis, and organic synthesis methods.
Aplicaciones Científicas De Investigación
Synthetic Phenolic Antioxidants and Toxicity Studies
Studies have explored the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), highlighting the need for future research directions. Such studies suggest the importance of developing novel SPAs with low toxicity and minimal environmental impact, which could be relevant for designing safer chemical compounds, including those similar to tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate (Liu & Mabury, 2020).
Environmental Water Pollution and Endocrine Disruption
Research on 4-tert-Octylphenol, a degradation product of non-ionic surfactants, has shown significant endocrine-disrupting effects and environmental persistence, emphasizing the need for effective removal techniques and better understanding of its endocrine activities (Olaniyan et al., 2020). This highlights the broader context of environmental and biological impacts of chemical compounds.
Nonchromatographic Bioseparation Processes
The development of green, efficient, and scalable approaches for the separation and purification of bioactive molecules is crucial. Three-phase partitioning (TPP) is highlighted as a promising technology for the separation of proteins, enzymes, and small molecule organic compounds, which may be relevant for the purification processes of complex chemicals (Yan et al., 2018).
Biocatalyst Inhibition by Carboxylic Acids
Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for the development of robust microbial strains for industrial applications. Carboxylic acids, including those with structures similar to tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate, can inhibit microbial growth at concentrations below desired yields, affecting the production of biorenewable chemicals (Jarboe et al., 2013).
Propiedades
IUPAC Name |
tert-butyl 4-cyano-4-thiomorpholin-4-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-14(2,3)20-13(19)17-6-4-15(12-16,5-7-17)18-8-10-21-11-9-18/h4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSGUOFQRPOTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyano-4-thiomorpholinopiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,9S,10S)-3,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1449075.png)
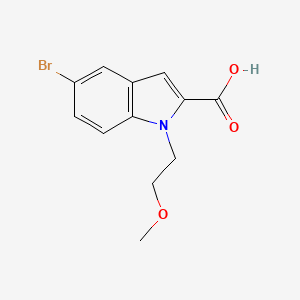


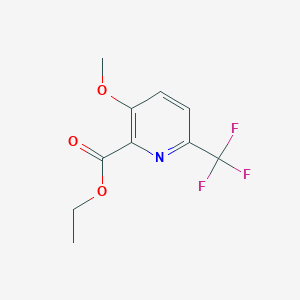
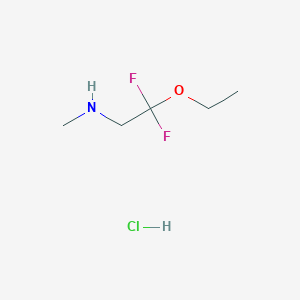
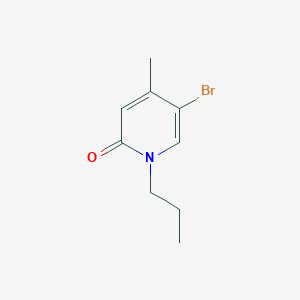

![1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1449087.png)
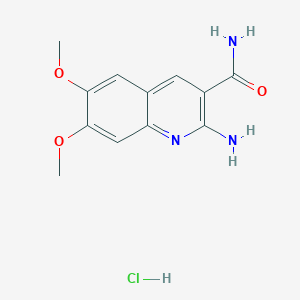
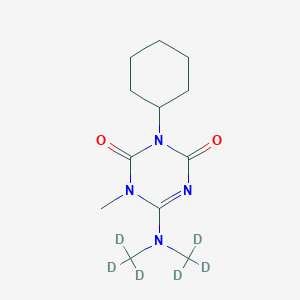
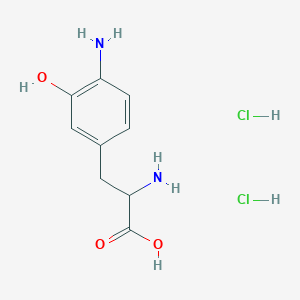
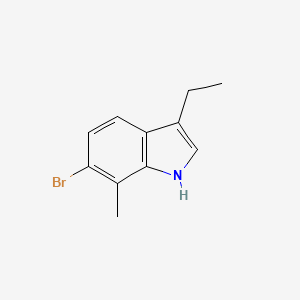
![[2-Methyl-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1449094.png)